molecular formula C20H33Cl2NO3 B13744024 2,4-D-dodecylammonium CAS No. 2212-54-6

2,4-D-dodecylammonium

Cat. No.: B13744024
CAS No.: 2212-54-6
M. Wt: 406.4 g/mol
InChI Key: GDOSCZDDZQGBAJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-D-dodecylammonium involves the reaction of 2,4-dichlorophenoxyacetic acid with dodecylamine. This reaction typically occurs in an aqueous medium, where the acid and amine react to form the corresponding ammonium salt . The reaction conditions often include maintaining a controlled temperature and pH to ensure the complete formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified and formulated into various herbicidal products .

Chemical Reactions Analysis

Types of Reactions

2,4-D-dodecylammonium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce chlorinated phenols, while reduction reactions may yield less chlorinated derivatives .

Mechanism of Action

The mechanism of action of 2,4-D-dodecylammonium involves its absorption through the roots and leaves of plants. Once absorbed, it mimics the natural plant hormone auxin, leading to uncontrolled cell division and growth. This results in the disruption of vascular tissue and ultimately the death of the plant . The molecular targets include auxin receptors and pathways involved in cell division and growth regulation .

Properties

CAS No.

2212-54-6

Molecular Formula

C20H33Cl2NO3

Molecular Weight

406.4 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)acetic acid;dodecan-1-amine

InChI

InChI=1S/C12H27N.C8H6Cl2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13;9-5-1-2-7(6(10)3-5)13-4-8(11)12/h2-13H2,1H3;1-3H,4H2,(H,11,12)

InChI Key

GDOSCZDDZQGBAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O

Origin of Product

United States

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